Potassium ((butylamino)methyl)trifluoroborate
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Overview
Description
Potassium ((butylamino)methyl)trifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its stability and versatility. This compound is part of the broader class of potassium trifluoroborates, which are known for their moisture and air stability, making them valuable reagents in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium ((butylamino)methyl)trifluoroborate can be synthesized through the reaction of butylamine with potassium trifluoroborate. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent moisture from affecting the reaction . The reaction conditions often include low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes maintaining strict control over reaction conditions and using high-purity reagents to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium ((butylamino)methyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Cross-Coupling: Palladium catalysts are often used, and the reactions are carried out under mild conditions with bases such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents used. In cross-coupling reactions, the products are typically biaryl compounds or other complex organic molecules .
Scientific Research Applications
Potassium ((butylamino)methyl)trifluoroborate has several scientific research applications:
Biology: Its derivatives are explored for potential biological activities, including as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism by which potassium ((butylamino)methyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent. In cross-coupling reactions, it acts as a nucleophile that transfers its organic group to a palladium catalyst, facilitating the formation of new carbon-carbon bonds . The molecular targets and pathways involved include the palladium catalyst and the electrophilic partners in the reaction.
Comparison with Similar Compounds
Similar Compounds
- Potassium (tert-butylamino)methyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium phenyltrifluoroborate
Uniqueness
Potassium ((butylamino)methyl)trifluoroborate is unique due to its specific butylamino group, which imparts distinct reactivity and stability compared to other trifluoroborates. Its stability under various conditions makes it a valuable reagent in synthetic chemistry .
Properties
CAS No. |
888711-51-1 |
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Molecular Formula |
C5H12BF3KN |
Molecular Weight |
193.06 g/mol |
IUPAC Name |
potassium;butylaminomethyl(trifluoro)boranuide |
InChI |
InChI=1S/C5H12BF3N.K/c1-2-3-4-10-5-6(7,8)9;/h10H,2-5H2,1H3;/q-1;+1 |
InChI Key |
WLCYSCUUGQZHCT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CNCCCC)(F)(F)F.[K+] |
Origin of Product |
United States |
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